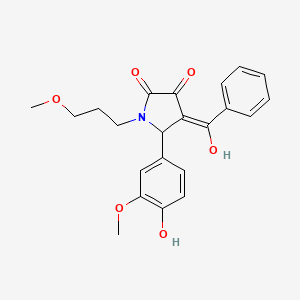
4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C22H23NO6 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a compound belonging to the pyrrole class, known for its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antioxidant, and potential therapeutic applications.
- Molecular Formula : C25H21NO6
- Molecular Weight : 431.43734 g/mol
- CAS Number : 342784-19-4
Anti-inflammatory Activity
Research indicates that derivatives of 1H-pyrrol-2(5H)-one exhibit significant anti-inflammatory properties. A study highlighted that certain pyrrole analogs, including those similar to this compound, act as antagonists to formyl peptide receptors (FPRs). These receptors are crucial in mediating inflammatory responses in leukocytes. The compound has been shown to inhibit N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced intracellular calcium mobilization in human neutrophils, thereby reducing inflammation .
Antioxidant Activity
The compound is also noted for its antioxidant capabilities. In vitro studies have demonstrated that it can scavenge free radicals and reduce oxidative stress markers in various cell lines. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which enhance electron donation and radical scavenging .
Antimicrobial Properties
Preliminary investigations suggest that derivatives of this compound possess antimicrobial activity against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes essential for bacterial survival.
Study on FPR1 Antagonism
A significant study evaluated the efficacy of various pyrrole derivatives as FPR1 antagonists. The results indicated that compounds similar to this compound effectively inhibited fMLF-induced neutrophil chemotaxis and adhesion. The most potent compounds showed a marked reduction in ERK1/2 phosphorylation in response to inflammatory stimuli .
Evaluation of Antioxidant Properties
Another study focused on the antioxidant potential of this compound. It was found to significantly lower levels of reactive oxygen species (ROS) in RAW 264.7 cells treated with lipopolysaccharides (LPS). The compound demonstrated a dose-dependent response in reducing nitric oxide (NO) and prostaglandin E2 (PGE2) production, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
Summary Table of Biological Activities
特性
分子式 |
C22H23NO6 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO6/c1-28-12-6-11-23-19(15-9-10-16(24)17(13-15)29-2)18(21(26)22(23)27)20(25)14-7-4-3-5-8-14/h3-5,7-10,13,19,24-25H,6,11-12H2,1-2H3/b20-18+ |
InChIキー |
FGZOTZRPRXNEHA-CZIZESTLSA-N |
異性体SMILES |
COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
正規SMILES |
COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















